molecular formula C16H11ClN2O2 B2784180 2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid CAS No. 590359-91-4

2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid

Cat. No. B2784180
CAS RN: 590359-91-4
M. Wt: 298.73
InChI Key: SBUOPFPKQVKKNW-UHFFFAOYSA-N
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Description

“2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid” is a complex organic compound. It is composed of a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This core is substituted with an aminophenyl group and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline core, the introduction of the chloro group at the 6-position, and the attachment of the aminophenyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic quinoline core, with the various substituents attached at the specified positions. The presence of the amine and carboxylic acid groups would introduce polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amine and carboxylic acid groups are both reactive and could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine and carboxylic acid groups could result in the compound having relatively high melting and boiling points, and being soluble in polar solvents .

Scientific Research Applications

2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid has been used in a variety of scientific research applications. It has been used in drug development experiments to investigate the effects of various drugs on the body. It has also been used in biochemistry to study the effects of various enzymes and proteins on cell signaling pathways. Additionally, it has been used in physiology to investigate the effects of various hormones and neurotransmitters on the body.

Advantages and Limitations for Lab Experiments

2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it can be easily synthesized. Additionally, it has a relatively low toxicity, making it safe to use in experiments. However, it also has some limitations. For example, it can be difficult to control the concentration of this compound in experiments, and it can be difficult to predict the exact effects of the compound on cells.

Future Directions

There are a variety of potential future directions for research related to 2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid. For example, it could be used to investigate the effects of various drugs on the body, or to develop new treatments for cancer. Additionally, it could be used to investigate the effects of various hormones and neurotransmitters on the body, or to develop new treatments for inflammation and immune system disorders. Finally, it could be used to investigate the effects of various enzymes and proteins on cell signaling pathways, or to develop new treatments for neurological disorders.

Synthesis Methods

2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid can be synthesized by the reaction of 3-aminophenol and 6-chloroquinoline-4-carboxylic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is conducted in an aqueous solution at a temperature of 70-80°C for several hours. The reaction yields this compound in an overall yield of approximately 96%.

properties

IUPAC Name

2-(3-aminophenyl)-6-chloroquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUOPFPKQVKKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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